(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, amino, and hydroxyindole groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as protected amino acids and indole derivatives. These intermediates are then coupled using peptide bond-forming reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC). Reaction conditions are carefully controlled to maintain the stereochemistry and functional group integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyindole groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like DCC (dicyclohexylcarbodiimide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyindole groups can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to its biological activity.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
(S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)pentanamide: Similar structure with a pentanamide group instead of propanamide.
Uniqueness
The uniqueness of (S)-2-Acetamido-N-((S)-1-amino-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl)-3-(5-hydroxy-1H-indol-3-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25N5O5 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoyl]amino]-3-(5-hydroxy-1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C24H25N5O5/c1-12(30)28-22(7-14-11-27-20-5-3-16(32)9-18(14)20)24(34)29-21(23(25)33)6-13-10-26-19-4-2-15(31)8-17(13)19/h2-5,8-11,21-22,26-27,31-32H,6-7H2,1H3,(H2,25,33)(H,28,30)(H,29,34)/t21-,22-/m0/s1 |
InChI Key |
HDKNFGXXICARMU-VXKWHMMOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)O)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.